Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
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Overview
Description
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is a chemical compound with the molecular formula C19H20N2O It is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and two phenyl groups connected by an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- typically involves the reaction of cyclohexanecarboxylic acid with aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+AnilineDehydrating agentCyclohexanecarboxamide, N-phenyl-2-(phenylimino)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of cyclohexanecarboxamide oxides.
Reduction: Conversion to cyclohexanecarboxamide, N-phenyl-2-(phenylamino)-.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imino group plays a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the phenylimino group, resulting in different chemical properties.
N-Phenylcyclohexanecarboxamide: Contains only one phenyl group, leading to distinct reactivity.
N-Phenyl-2-(phenylimino)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
Cyclohexanecarboxamide, N-phenyl-2-(phenylimino)- is unique due to its dual phenyl groups connected by an imino linkage, which imparts specific chemical and biological properties. This structural feature distinguishes it from other related compounds and contributes to its versatility in various applications.
Properties
CAS No. |
61077-90-5 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-phenyl-2-phenyliminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H20N2O/c22-19(21-16-11-5-2-6-12-16)17-13-7-8-14-18(17)20-15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2,(H,21,22) |
InChI Key |
BZSIQURBUKQERM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NC2=CC=CC=C2)C(C1)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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